(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its hexahydro-pyrrolo[3,2-b]pyridin-2-one core, which is a bicyclic structure incorporating both pyrrolidine and pyridine rings. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activities.
Mechanism of Action
Target of Action
This compound belongs to the class of pyridin-2-ones , which are known to display a range of pharmacological effects including anti-inflammatory activities . .
Mode of Action
Pyridin-2-ones, as a class, are known to interact with various targets to exert their effects . The specific interactions of EN300-26975546 with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Given the compound’s classification as a pyridin-2-one , it may potentially influence pathways related to inflammation, given the known anti-inflammatory activities of this class
Result of Action
As a member of the pyridin-2-one class , it may potentially exert anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid . This reaction proceeds through a series of intermediate steps, ultimately forming the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
Biologically, this compound has shown potential in various bioassays, indicating its utility in drug discovery and development. It may interact with specific biological targets, leading to potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are being explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2(H)-one derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Thienopyridine derivatives: These compounds also have a bicyclic structure and are used in similar applications.
Uniqueness
The uniqueness of (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one lies in its specific stereochemistry and the presence of multiple chiral centers. This adds to its potential for diverse biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXCANBSAVJKD-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCCN2)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@H](CCCN2)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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